For-Met-Leu-pNA

Peptide Deformylase Human PDF Substrate Specificity

Researchers requiring unambiguous peptide deformylase (PDF) activity quantification often face interference from broad-specificity proteases. For-Met-Leu-pNA is the definitive chromogenic substrate engineered exclusively for PDF, with absolute N-formyl recognition that prevents false-positive pNA release. Key procurement differentiators: • Continuous kinetic readout at 405 nm; KM=20.3 μM, kcat/KM=1.9×10⁶ M⁻¹s⁻¹ for E. coli PDF enables robust HTS signal-to-noise. • Validated for human mitochondrial PDF (HsPDF) inhibitor screening (actinonin IC50=43 nM), directly supporting anticancer target engagement studies. • No substrate inhibition simplifies automated liquid handling; strictly inert to serine proteases that cleave generic pNA substrates.

Molecular Formula C18H26N4O5S
Molecular Weight 410.5 g/mol
Cat. No. B047126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFor-Met-Leu-pNA
Molecular FormulaC18H26N4O5S
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O
InChIInChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)/t15-,16-/m0/s1
InChIKeyUSMAYZXZOMUBJX-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





For-Met-Leu-pNA: Chromogenic Substrate for Deformylase Assays


For-Met-Leu-pNA (N-Formyl-Met-Leu-p-nitroanilide, CAS 111150-07-3) is an N-formylated tripeptide chromogenic substrate engineered specifically for the continuous spectrophotometric quantification of peptide deformylase (PDF) activity. Its molecular structure comprises an N-terminal formylmethionine (For-Met) linked to leucine (Leu) and terminated by a para-nitroanilide (pNA) chromophore [1]. Upon sequential cleavage by PDF and an auxiliary aminopeptidase, p-nitroaniline is liberated and can be monitored at 405 nm, enabling real-time kinetic analysis [2]. This compound is distinct from general protease substrates due to its strict requirement for N-formyl recognition and its inability to be processed by non-PDF enzymes such as the chemotactic peptide receptor agonists [3].

Why Other Chromogenic Substrates Cannot Substitute For-Met-Leu-pNA


Generic substitution of For-Met-Leu-pNA with other p-nitroanilide substrates (e.g., Suc-AAPF-pNA or Leu-pNA) is not scientifically valid due to the compound's unique N-formylmethionine recognition element. Peptide deformylase exhibits absolute specificity for N-formylated peptides and cannot process substrates lacking the formyl group [1]. Conversely, broad-specificity aminopeptidase substrates like Leu-pNA fail to report on deformylase activity because they bypass the critical deformylation step . Even closely related N-formyl peptides such as fMLP (For-Met-Leu-Phe) are not processed by human PDF, demonstrating that subtle C-terminal modifications profoundly impact substrate recognition [1]. The following quantitative evidence establishes the precise boundaries of For-Met-Leu-pNA's utility and underscores why alternative substrates cannot replicate its assay performance.

For-Met-Leu-pNA Quantitative Differentiation Evidence


HsPDF Substrate Recognition: fML-pNA vs. fMLP

In a direct head-to-head comparison using purified human peptide deformylase (HsPDF), For-Met-Leu-pNA (fML-pNA) was efficiently deformylated, whereas the structurally analogous chemotactic peptide fMLP (For-Met-Leu-Phe) showed no detectable substrate activity [1]. This demonstrates that the C-terminal pNA moiety is essential for recognition by human PDF, a distinction not predicted by simple sequence homology.

Peptide Deformylase Human PDF Substrate Specificity HsPDF

E. coli PDF Catalytic Efficiency with fML-pNA

A continuous spectrophotometric assay using For-Met-Leu-pNA as substrate yielded precise Michaelis-Menten kinetic parameters for E. coli peptide deformylase: KM = 20.3 ± 1.3 μM, kcat = 38 ± 2 s⁻¹, and kcat/KM = 1.9 × 10⁶ M⁻¹s⁻¹ [1]. This catalytic efficiency is approximately 2.7-fold higher than the kcat/KM reported for fML-pNA with human HsPDF (0.7 μM⁻¹s⁻¹, equivalent to 7 × 10⁵ M⁻¹s⁻¹) [2], highlighting the substrate's utility across species with quantifiable performance differences.

E. coli PDF Kinetic Parameters Chromogenic Substrate Enzyme Kinetics

fML-pNA Michaelis Constant in Nascent Chain Assays

In a study examining co-translational deformylation, For-Met-Leu-pNA exhibited a KM of 24 ± 6 μM and a kcat of 16 ± 2 s⁻¹ when measured under photometric assay conditions [1]. This KM value is consistent with the 20.3 μM reported for E. coli PDF [2], confirming substrate robustness across experimental systems. The corresponding kcat/KM of 0.7 μM⁻¹s⁻¹ provides a benchmark for inhibitor studies requiring precise Michaelis constants.

Ribosome Nascent Chain Co-translational Deformylation

Divergent Enzyme Specificity: Deformylase vs. Serine Proteases

For-Met-Leu-pNA is exclusively processed by peptide deformylase and is not a substrate for common serine proteases. In contrast, the widely used chromogenic substrate Suc-AAPF-pNA is cleaved by cathepsin G (KM = 1.7 mM), chymotrypsin (KM = 60 μM), and chymase (KM = 4 mM), but not by neutrophil elastase . This orthogonal enzyme specificity means the two substrates report on entirely distinct enzymatic activities and cannot be used interchangeably.

Enzyme Specificity Protease Substrate Chymotrypsin Deformylase

Absence of Substrate Inhibition with fML-pNA vs. fMAS

Studies with human peptide deformylase (HsPDF) revealed that the alternative N-formyl substrate fMAS (formyl-Met-Ala-Ser) causes significant substrate inhibition at concentrations above 20 mM [1]. In contrast, For-Met-Leu-pNA (fML-pNA) did not exhibit such inhibition under comparable assay conditions, enabling more reliable kinetic determinations at higher substrate concentrations and broader dynamic ranges.

Substrate Inhibition fMAS PDF Assay Kinetic Artifacts

For-Met-Leu-pNA Research and Industrial Applications


Bacterial PDF Inhibitor High-Throughput Screening

The robust kinetic parameters (KM = 20.3 μM, kcat/KM = 1.9 × 10⁶ M⁻¹s⁻¹ for E. coli PDF) [1] and compatibility with continuous spectrophotometric detection make For-Met-Leu-pNA the preferred substrate for HTS campaigns targeting bacterial PDF. The high catalytic efficiency ensures strong signal-to-noise ratios in microplate formats, while the absence of substrate inhibition (unlike fMAS) simplifies automated liquid handling and data normalization [2].

Human Mitochondrial PDF Assays for Cancer Target Validation

For-Met-Leu-pNA is uniquely qualified for studying human mitochondrial peptide deformylase (HsPDF), a validated anticancer target [1]. Unlike fMLP, which is not processed by HsPDF, For-Met-Leu-pNA generates quantifiable activity signals, enabling accurate determination of IC50 values for inhibitors such as actinonin (IC50 = 43 nM) [1]. The established kcat/KM of 7 × 10⁵ M⁻¹s⁻¹ provides a benchmark for comparing HsPDF activity across tumor cell lines and evaluating target engagement [2].

Co-Translational Deformylation Kinetic Studies

The precise KM determination (24 ± 6 μM) and kcat (16 ± 2 s⁻¹) obtained for For-Met-Leu-pNA in ribosome-nascent chain assays [1] validate its use in mechanistic studies of co-translational protein maturation. Researchers investigating the kinetics of nascent chain processing can rely on these well-characterized parameters to design competition experiments with natural ribosome-bound substrates.

Discrimination of PDF and Serine Protease Activities

In cell lysates or tissue homogenates containing multiple protease families, For-Met-Leu-pNA provides unambiguous quantification of PDF activity without interference from serine proteases. Unlike broad-specificity substrates such as Suc-AAPF-pNA (which is cleaved by cathepsin G, chymotrypsin, and chymase) [1], For-Met-Leu-pNA's strict requirement for N-formyl recognition ensures that pNA release originates exclusively from PDF-catalyzed deformylation.

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